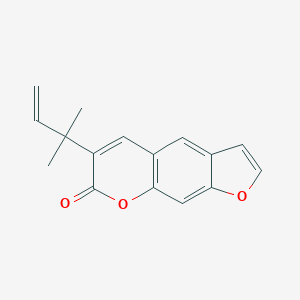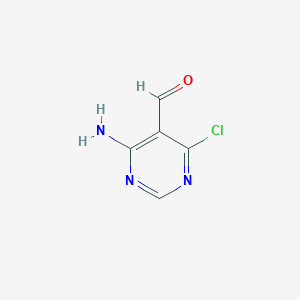
5-uracilyl disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Dithiodiuracil: is a sulfur-containing derivative of uracil, a pyrimidine nucleobase It is characterized by the presence of a disulfide bond linking two uracil molecules at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dithiodiuracil typically involves the oxidation of 5-mercaptouracil. One common method includes the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions often require controlled temperatures and pH to ensure the formation of the disulfide bond without over-oxidation.
Industrial Production Methods: While specific industrial production methods for 5,5’-Dithiodiuracil are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 5,5’-Dithiodiuracil undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: The disulfide bond can be reduced to yield 5-mercaptouracil.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the uracil ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: 5-Mercaptouracil.
Substitution: Various substituted uracil derivatives.
科学的研究の応用
Chemistry: 5,5’-Dithiodiuracil is used as a building block in the synthesis of more complex molecules. Its unique disulfide bond makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5,5’-Dithiodiuracil can be used to study the effects of disulfide bonds in nucleic acids and proteins. It serves as a model compound for understanding redox reactions in biological systems.
Medicine: Potential applications in medicine include the development of novel therapeutic agents. The disulfide bond in 5,5’-Dithiodiuracil can be exploited for targeted drug delivery systems, where the bond is cleaved in the reductive environment of cancer cells.
Industry: In the industrial sector, 5,5’-Dithiodiuracil can be used in the development of new materials with specific redox properties. It may also find applications in the production of sensors and catalysts.
作用機序
The mechanism of action of 5,5’-Dithiodiuracil involves its ability to undergo redox reactions. The disulfide bond can be cleaved under reductive conditions, releasing two molecules of 5-mercaptouracil. This redox activity can influence various biochemical pathways, particularly those involving thiol-disulfide exchange reactions. The molecular targets and pathways involved include enzymes and proteins that interact with disulfide bonds, such as thioredoxin and glutaredoxin systems.
類似化合物との比較
5-Mercaptouracil: A precursor to 5,5’-Dithiodiuracil, lacking the disulfide bond.
5-Fluorouracil: A fluorinated derivative of uracil used in cancer treatment.
5-Iodouracil: An iodinated derivative used in nucleic acid research.
Uniqueness: 5,5’-Dithiodiuracil is unique due to its disulfide bond, which imparts distinct redox properties. Unlike its analogs, it can participate in reversible redox reactions, making it valuable in both chemical and biological research. Its ability to form and break disulfide bonds under specific conditions sets it apart from other uracil derivatives.
特性
CAS番号 |
10320-87-3 |
|---|---|
分子式 |
C8H6N4O4S2 |
分子量 |
286.3 g/mol |
IUPAC名 |
5-[(2,4-dioxo-1H-pyrimidin-5-yl)disulfanyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O4S2/c13-5-3(1-9-7(15)11-5)17-18-4-2-10-8(16)12-6(4)14/h1-2H,(H2,9,11,13,15)(H2,10,12,14,16) |
InChIキー |
QJVBBTQJGKITKK-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
正規SMILES |
C1=C(C(=O)NC(=O)N1)SSC2=CNC(=O)NC2=O |
Key on ui other cas no. |
10320-87-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















